molecular formula C9H5F5O3 B14262833 Ethyl pentafluorophenyl carbonate CAS No. 152685-14-8

Ethyl pentafluorophenyl carbonate

Cat. No.: B14262833
CAS No.: 152685-14-8
M. Wt: 256.13 g/mol
InChI Key: GPQORUBDFWKWOV-UHFFFAOYSA-N
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Description

Ethyl pentafluorophenyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of an ethyl group and a pentafluorophenyl group attached to a carbonate moiety. This compound is known for its reactivity and is used in various chemical processes, including the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pentafluorophenyl carbonate can be synthesized through the reaction of pentafluorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl pentafluorophenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl pentafluorophenyl carbonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl pentafluorophenyl carbonate involves the activation of carboxyl groups through the formation of a reactive intermediate. This intermediate can then react with nucleophiles such as amines or alcohols to form the desired products. The pentafluorophenyl group acts as a good leaving group, facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the presence of both an ethyl group and a pentafluorophenyl group. This combination allows for specific applications in organic synthesis and material science that may not be achievable with other similar compounds .

Properties

CAS No.

152685-14-8

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

ethyl (2,3,4,5,6-pentafluorophenyl) carbonate

InChI

InChI=1S/C9H5F5O3/c1-2-16-9(15)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H2,1H3

InChI Key

GPQORUBDFWKWOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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